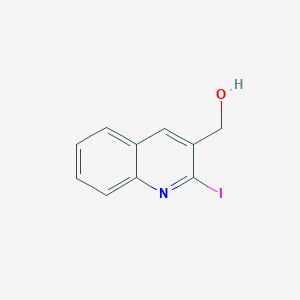
(2-Iodoquinolin-3-yl)methanol
Descripción general
Descripción
“(2-Iodoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8INO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Iodoquinolin-3-yl)methanol” consists of 10 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
Quinoline and its derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. “(2-Iodoquinolin-3-yl)methanol” can serve as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential as anticancer, antioxidant, anti-inflammatory, and antimalarial agents .
Anticancer Research
The quinoline motif is a common structure found in many pharmacologically active compounds. Derivatives synthesized from “(2-Iodoquinolin-3-yl)methanol” can be screened for anticancer properties. The presence of the iodo group may enhance the compound’s ability to interact with biological targets relevant to cancer therapy .
Antimicrobial and Antituberculosis Agents
Quinoline derivatives have shown promise as antimicrobial and antituberculosis agents. The structural modification of “(2-Iodoquinolin-3-yl)methanol” could lead to the development of new drugs that are effective against resistant strains of bacteria and tuberculosis .
Anti-SARS-CoV-2 (COVID-19) Applications
Recent studies have indicated that quinoline derivatives exhibit activity against SARS-CoV-2, the virus responsible for COVID-19. “(2-Iodoquinolin-3-yl)methanol” could be utilized to synthesize compounds with potential anti-COVID-19 properties, contributing to the fight against the pandemic .
Cardiovascular Drug Development
Quinoline derivatives are also investigated for their cardiovascular effects. The modification of “(2-Iodoquinolin-3-yl)methanol” may result in compounds with therapeutic potential in treating cardiovascular diseases .
Green Chemistry and Sustainable Processes
The synthesis of quinoline derivatives, including those derived from “(2-Iodoquinolin-3-yl)methanol”, is being adapted to greener and more sustainable chemical processes. This includes the use of eco-friendly catalysts and solvent-free conditions, aligning with societal expectations for environmentally responsible research .
Propiedades
IUPAC Name |
(2-iodoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYEQNEXNDCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542978 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoquinolin-3-yl)methanol | |
CAS RN |
101330-11-4 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
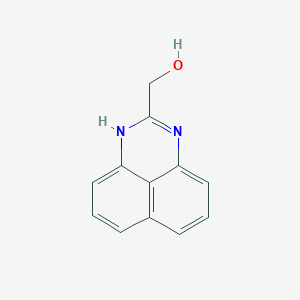
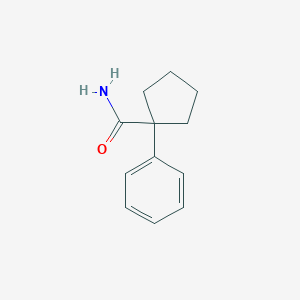

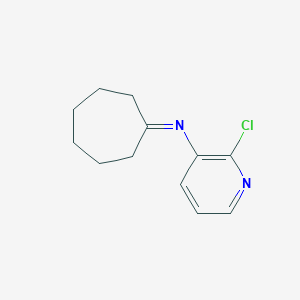
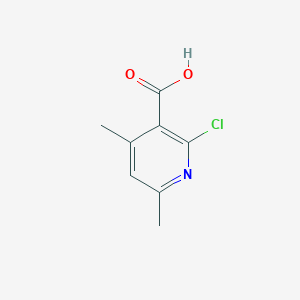


![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
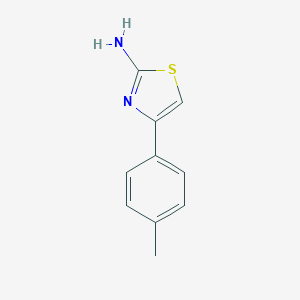
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)